molecular formula C19H23NO3 B1667600 Armepavine CAS No. 5884-67-3

Armepavine

Cat. No. B1667600
CAS RN: 5884-67-3
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Armepavine is an active compound derived from Nelumbo nucifera, also known as the lotus plant . It has been found to exert anti-inflammatory effects on human peripheral blood mononuclear cells and immunosuppressive effects on T lymphocytes and lupus nephritic mice .


Molecular Structure Analysis

Armepavine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its monoisotopic mass is 313.167786 Da . The structure of Armepavine includes a phenol group and an isoquinoline group .


Physical And Chemical Properties Analysis

Armepavine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its monoisotopic mass is 313.167786 Da . The structure of Armepavine includes a phenol group and an isoquinoline group .

Scientific Research Applications

1. Antifibrotic Effects in Hepatic Fibrosis

Armepavine has demonstrated potential as an antifibrotic agent. In studies involving rats with hepatic fibrosis induced by thioacetamide, armepavine was found to significantly reduce plasma aspartate transaminase and alanine transaminase levels, hepatic expression of α-smooth muscle actin, and collagen contents. These effects suggest its potential role in liver fibrosis treatment (Weng et al., 2011).

2. Immunomodulatory Effects on Autoimmune Diseases

Armepavine has shown immunomodulatory effects, particularly in the context of autoimmune diseases like systemic lupus erythematosus (SLE). Studies on MRL/MpJ-lpr/lpr mice, which exhibit similar disease features to human SLE, revealed that armepavine inhibited lymphadenopathy, extended life span, and suppressed various inflammatory markers. This indicates its potential as an immunomodulator for managing autoimmune diseases (Liu et al., 2006).

3. Anticancer Properties

Armepavine oxalate has been studied for its potential anticancer properties, particularly in leukemia. Research on the CCRF-CEM leukemia cell line revealed that armepavine oxalate induces apoptotic cell death, suggesting its potential in cancer therapy (Jow et al., 2004).

4. Therapeutic Effects on Glomerulonephritis

Armepavine has been investigated for its therapeutic effects on autoimmune crescentic glomerulonephritis (ACGN). Studies demonstrated that it can significantly decrease glomerular crescents, improve proteinuria and renal dysfunction, and suppress inflammatory markers in the kidney. This supports its potential application in treating ACGN (Ka et al., 2010).

5. Chemical Analysis and Pharmacokinetics

There has been significant research into the development of methods for the chemical analysis and study of the pharmacokinetics of armepavine. Techniques such as UPLC-MS/MS have been utilized to determine armepavine in blood samples, facilitating the understanding of its behavior in biological systems (Geng et al., 2018).

Future Directions

Armepavine has shown potential as a treatment for autoimmune illnesses . Further studies in mice and humans are needed to validate these findings and explore the potential of Armepavine as a novel source of active ingredients for the treatment of various conditions .

properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955773
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Armepavine

CAS RN

5884-67-3, 524-20-9, 3423-14-1
Record name Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armepavine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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